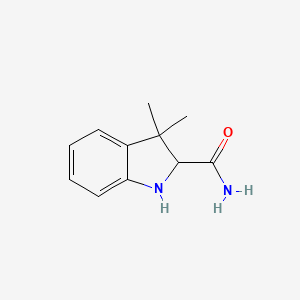

3,3-Dimethylindoline-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dimethylindoline-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethylindoline-2-carboxamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves indole carboxylate intermediates, such as methyl 3,3-dimethyl-3H-indole-2-carboxylate, via Fischer indole synthesis or coupling reactions. For example, alkylation of indole precursors followed by hydrolysis and amidation steps can yield the carboxamide derivative. Reaction conditions often require anhydrous solvents (e.g., THF or DMF), controlled temperatures (reflux at 80–110°C), and catalysts like palladium for cross-coupling . Purity is ensured via recrystallization or column chromatography.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the indoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). X-ray crystallography may resolve stereochemical ambiguities, particularly for analogs with chiral centers .

Q. What preliminary pharmacological screening approaches are recommended for this compound?

- Methodological Answer : Initial screening should include in vitro assays targeting receptors common to indole derivatives (e.g., serotonin receptors or kinase inhibitors). Use cell viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to evaluate parameters like solvent polarity, temperature, and catalyst loading. For instance, substituting DMF with acetonitrile in amidation steps may reduce side-product formation. Kinetic studies (via TLC or in-situ IR) identify rate-limiting steps. Reported yields range from 40–75%, with higher purity achieved using silica gel chromatography .

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer : Contradictory stability reports (e.g., degradation at pH < 2 vs. pH 4) require controlled stress testing. Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Cross-reference findings with thermal gravimetric analysis (TGA) to rule out thermal decomposition .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) screen against protein databases (PDB, ChEMBL). Focus on conserved binding pockets in kinases or GPCRs. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (Kd) .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?

- Methodological Answer : Conduct matrix stability tests in plasma, liver microsomes, and simulated gastric fluid. Use LC-MS/MS to quantify parent compound and metabolites over 24 hours. Adjust formulation strategies (e.g., PEGylation or liposomal encapsulation) if rapid degradation (<50% remaining at 6 hours) is observed .

Q. What role do substituents on the indoline ring play in modulating bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., halogens, methoxy groups). Test in enzyme inhibition assays (IC50) and cell-based models. For example, electron-withdrawing groups at the 5-position enhance kinase inhibition by 2–3-fold compared to methyl groups .

属性

分子式 |

C11H14N2O |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

3,3-dimethyl-1,2-dihydroindole-2-carboxamide |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-5-3-4-6-8(7)13-9(11)10(12)14/h3-6,9,13H,1-2H3,(H2,12,14) |

InChI 键 |

VHRHXECUGQKQCN-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(NC2=CC=CC=C21)C(=O)N)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。